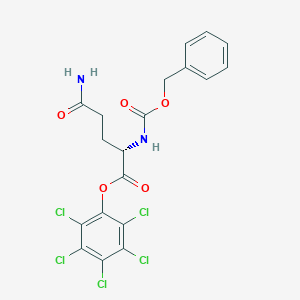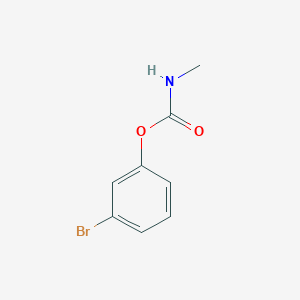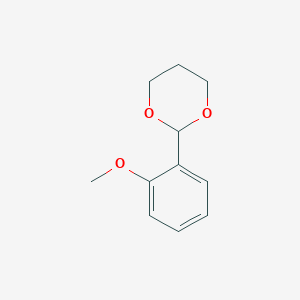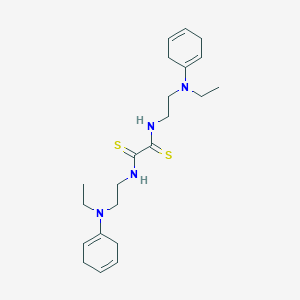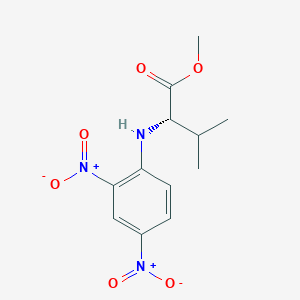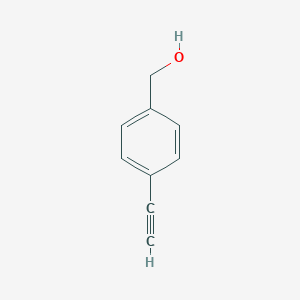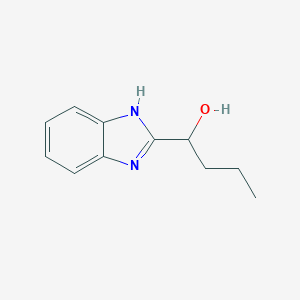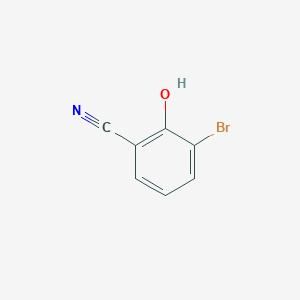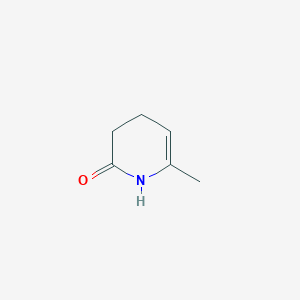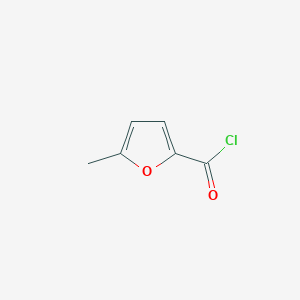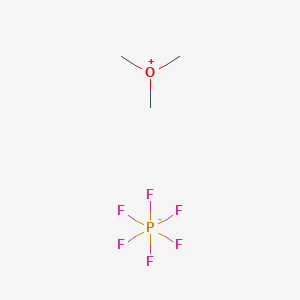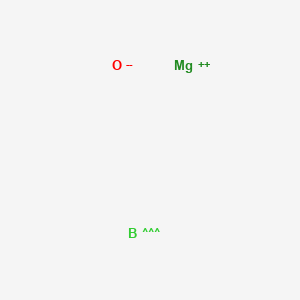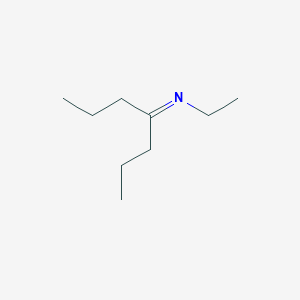
N-(1-Propylbutylidene)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Propylbutylidene)ethanamine, also known as PEA, is a naturally occurring compound found in chocolate, cocoa, and various other foods. It is a monoamine alkaloid that acts as a neuromodulator and has been shown to have potential therapeutic benefits. In recent years, there has been an increased interest in the synthesis and application of PEA in scientific research.
Mecanismo De Acción
N-(1-Propylbutylidene)ethanamine acts as a neuromodulator by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of some antidepressant medications, which suggests that N-(1-Propylbutylidene)ethanamine may have potential as a natural alternative to traditional antidepressants.
Efectos Bioquímicos Y Fisiológicos
N-(1-Propylbutylidene)ethanamine has been shown to have various biochemical and physiological effects, including increased energy, improved focus and concentration, and enhanced mood. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Propylbutylidene)ethanamine in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have a low toxicity profile and is generally well-tolerated. However, one limitation of using N-(1-Propylbutylidene)ethanamine in lab experiments is its instability, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on N-(1-Propylbutylidene)ethanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, research could explore the use of N-(1-Propylbutylidene)ethanamine in the treatment of various mood disorders, including depression and anxiety. Further studies could also investigate the potential use of N-(1-Propylbutylidene)ethanamine in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
N-(1-Propylbutylidene)ethanamine can be synthesized through various methods, including the reaction of 1-phenylethylamine with butyraldehyde in the presence of an acid catalyst. Another method involves the reaction of 1-phenylethylamine with butyraldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-(1-Propylbutylidene)ethanamine has been studied for its potential therapeutic benefits in various areas such as neuroprotection, pain relief, and mood enhancement. Research has shown that N-(1-Propylbutylidene)ethanamine has neuroprotective effects on dopaminergic neurons, which could be beneficial in the treatment of Parkinson's disease. N-(1-Propylbutylidene)ethanamine has also been found to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, N-(1-Propylbutylidene)ethanamine has been shown to have antidepressant effects and may be useful in the treatment of mood disorders.
Propiedades
Número CAS |
10599-79-8 |
|---|---|
Nombre del producto |
N-(1-Propylbutylidene)ethanamine |
Fórmula molecular |
C9H19N |
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N-ethylheptan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
Clave InChI |
FCKQTNVXHQEYLR-UHFFFAOYSA-N |
SMILES |
CCCC(=NCC)CCC |
SMILES canónico |
CCCC(=NCC)CCC |
Sinónimos |
N-(1-Propylbutylidene)ethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



